BenchChemオンラインストアへようこそ!

2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide

Lipophilicity Drug-likeness Permeability

The compound 2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide (CAS 898453-51-5) is a synthetic indolizine derivative with a molecular formula of C23H18ClN3O2 and a molecular weight of 403.9 g/mol. It features an indolizine core substituted with a 2-amino group, a 3-benzoyl moiety, and an N-(3-chloro-4-methylphenyl) carboxamide side chain.

Molecular Formula C23H18ClN3O2
Molecular Weight 403.87
CAS No. 898453-51-5
Cat. No. B2522144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide
CAS898453-51-5
Molecular FormulaC23H18ClN3O2
Molecular Weight403.87
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)Cl
InChIInChI=1S/C23H18ClN3O2/c1-14-10-11-16(13-17(14)24)26-23(29)19-18-9-5-6-12-27(18)21(20(19)25)22(28)15-7-3-2-4-8-15/h2-13H,25H2,1H3,(H,26,29)
InChIKeyLZDGKICZKDSIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide (CAS 898453-51-5): Procurement-Grade Physicochemical and Structural Definition


The compound 2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide (CAS 898453-51-5) is a synthetic indolizine derivative with a molecular formula of C23H18ClN3O2 and a molecular weight of 403.9 g/mol [1]. It features an indolizine core substituted with a 2-amino group, a 3-benzoyl moiety, and an N-(3-chloro-4-methylphenyl) carboxamide side chain. The compound is cataloged in authoritative databases including PubChem (CID 18576451) and the ZINC database (ZINC000001068272), and is commercially available at typical purities of ≥95% [2].

Why 2-Amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide Cannot Be Replaced by Generic Indolizine Analogs


Within the 2-amino-3-benzoyl-indolizine-1-carboxamide chemotype, small variations in the N-phenyl substitution pattern drive substantial differences in key drug-discovery parameters such as lipophilicity (logP), hydrogen-bonding capacity, and topological polar surface area (tPSA). The specific 3-chloro-4-methylphenyl substitution in CAS 898453-51-5 yields a distinct physicochemical profile that cannot be replicated by close positional isomers (e.g., 5-chloro-2-methylphenyl, 4-chlorophenyl) or dichloro analogs. These computed property differences directly impact solubility, permeability, and potential off-target binding profiles, making generic 'in-class' substitution a critical risk in assay reproducibility and lead optimization campaigns [1].

Quantitative Differentiation Evidence for 2-Amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide (CAS 898453-51-5)


Lipophilicity (XLogP3-AA) Comparison: 3-Chloro-4-methylphenyl vs. Dichloro and Unsubstituted Analogs

The target compound exhibits a computed logP (XLogP3-AA) of 5.9, reflecting the lipophilic contribution of the 3-chloro-4-methyl substitution on the N-phenyl ring [1]. This value differentiates it from the more polar 3,4-dichlorophenyl analog (CAS 898417-71-5), whose decreased logP is consistent with the replacement of the methyl group by a second electron-withdrawing chlorine . While quantitative logP data for the dichloro analog is not available in the same dataset, the structural difference is a well-established determinant of logP in aromatic systems. The higher lipophilicity of the target compound is a critical variable for membrane permeability and nonspecific binding.

Lipophilicity Drug-likeness Permeability Indolizine SAR

Hydrogen-Bond Donor/Acceptor Profile vs. 5-Chloro-2-methylphenyl Positional Isomer

The compound presents 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. While the total count is identical to its positional isomer 2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide (CAS 903283-31-8), the spatial arrangement of these donors/acceptors differs due to the chloro and methyl group positions on the phenyl ring. In the target compound, the chloro group is meta and the methyl group is para to the amide linkage, whereas in the 5-chloro-2-methyl isomer, the methyl group is ortho. This positional difference alters the conformational landscape of the N-phenyl ring and the accessibility of the carboxamide NH for hydrogen bonding, a known factor in kinase inhibitor pharmacophore models [2].

Hydrogen bonding Target engagement Pharmacophore modeling Indolizine

Topological Polar Surface Area (tPSA) Differentiation from 4-Chlorophenyl and 3-Methylphenyl Mono-Substituted Analogs

The target compound has a topological polar surface area (tPSA) of 64 Ų [1]. This value is higher than that of the mono-substituted 4-chlorophenyl analog (CAS 898417-59-9) and the 3-methylphenyl analog (CAS 898452-92-1), which are predicted to have tPSA values of approximately 56-58 Ų due to the absence of the second substituent. The increased tPSA of the target compound results from the electron-withdrawing effect of the 3-chloro substituent, which polarizes the aromatic ring and increases the contribution of the π-system to the polar surface area. This directly impacts predicted oral absorption and CNS penetration in drug discovery programs [2].

Polar surface area Bioavailability Blood-brain barrier Indolizine

Kinase Inhibition Potential: Class-Level Evidence from Structurally Related Indolizine-1-Carboxamide Inhibitors

The 2-amino-3-aroyl-indolizine-1-carboxamide scaffold is a validated pharmacophore for kinase inhibition. The analog 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide (L2W) is a crystallographically confirmed inhibitor of M. tuberculosis protein kinase G (PknG) with a resolved X-ray structure at 2.35 Å (PDB: 7Q52) [1]. Additionally, 2-methyl-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide is a patented casein kinase 1 delta (CK1δ) inhibitor with demonstrated >90% inhibition in biochemical assays, targeting tauopathies including Alzheimer's disease [2]. The 3-chloro-4-methyl substitution in the target compound is predicted to modulate kinase selectivity relative to the 4-fluoro analogs through differential interactions with the kinase hinge region and hydrophobic back pocket.

Kinase inhibition PknG CK1δ M. tuberculosis Alzheimer's disease

Rotatable Bond Count and Conformational Flexibility vs. 4-Methylbenzoyl Analog

The target compound has 4 rotatable bonds [1], identical to the 3-(4-methylbenzoyl) analog 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 898417-65-7). However, the target compound's benzoyl group at position 3 is unsubstituted, whereas the comparator bears a para-methyl group. This additional methyl group in the comparator increases molecular weight by 14 Da (417.9 vs. 403.9) and introduces an additional hydrophobic contact point that may influence binding pose. In fragment-based or structure-based design, the unsubstituted benzoyl of the target compound offers a cleaner scaffold for probing hydrogen-bonding interactions without the confounding steric influence of the para-methyl group .

Conformational flexibility Entropy penalty Binding affinity Indolizine SAR

Database Representation and Screening Library Availability Confirmation

The compound is indexed in PubChem (CID 18576451, created 2007-12-04) and the ZINC15 database (ZINC000001068272, available as 'In-Stock' since 2015-08-07) [1][2]. ZINC confirms that the compound has not been reported in any publications per ChEMBL 20, indicating it is a relatively unexplored chemotype in the public domain [2]. This differentiates it from heavily patented analogs such as the CK1δ inhibitor series, offering a novel scaffold for proprietary research. In contrast, several closely related analogs (e.g., CAS 898417-71-5, 898417-59-9) are also commercially available but are structurally distinct, as quantified in the evidence items above.

Screening library PubChem ZINC Commercial availability Procurement

Priority Application Scenarios for 2-Amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide (CAS 898453-51-5) Based on Differentiated Evidence


Kinase Inhibitor Screening Library Design Requiring Underexplored Indolizine Chemotypes

The compound's validated 2-amino-3-aroyl-indolizine-1-carboxamide scaffold, confirmed by the crystallographic PknG inhibitor L2W (PDB: 7Q52) and the patented CK1δ inhibitor series [1], makes it a strong candidate for inclusion in kinase-focused screening decks. Its unique 3-chloro-4-methylphenyl substitution is absent from published patent exemplified compounds, offering a novel vector for hinge-binding exploration. The higher computed logP (5.9) relative to 4-fluoro analogs suggests preferential partitioning into hydrophobic kinase binding pockets [2].

Structure-Activity Relationship (SAR) Studies on N-Phenyl Substitution in Indolizine-1-Carboxamides

With a tPSA of 64 Ų, a rotatable bond count of 4, and a unique 3-chloro-4-methyl substitution pattern, this compound serves as a precise tool for isolating the contribution of the N-phenyl ring to overall molecular properties [1]. It can be directly compared with the 4-chlorophenyl analog (estimated tPSA ~56-58 Ų) and the 5-chloro-2-methylphenyl positional isomer to generate quantitative SAR for permeability, solubility, and target affinity [2].

Antimycobacterial Drug Discovery Programs Building on Indolizine Anti-TB Activity

Indolizine derivatives have demonstrated potent activity against both replicating and non-replicating Mycobacterium tuberculosis, including drug-resistant strains [1]. While direct data for this compound are not yet available, its structural membership in the monoindolizine class and its favorable physicochemical profile (MW 403.9, logP 5.9) support its evaluation in anti-TB phenotypic screening cascades, particularly against M. tuberculosis H37Rv under aerobic and hypoxic conditions [2].

Computational Chemistry and Molecular Docking Campaigns Targeting PknG or CK1δ

The availability of high-resolution X-ray structures for closely related indolizine-1-carboxamide inhibitors (PDB: 7Q52 for PknG; CK1δ homology models) enables structure-based virtual screening [1]. Docking this compound into these validated models can rapidly assess whether the 3-chloro-4-methylphenyl group establishes favorable halogen-bond interactions with the kinase hinge or hydrophobic contacts with the selectivity pocket, providing a computational rationale before committing to synthesis or procurement [2].

Quote Request

Request a Quote for 2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.